3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol
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Overview
Description
3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol typically involves multiple steps, including:
Formation of the Indene Ring System: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Modifications: Introduction of the methyl, methylidene, and methylprop-2-enyl groups through various organic reactions such as alkylation, olefination, and addition reactions.
Hydroxy Group Introduction: The hydroxyl group at the 4-position can be introduced via oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol: can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Hydrogenation of the double bonds.
Substitution: Halogenation or nitration at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Use of reducing agents like H₂ (Hydrogen gas) with a palladium catalyst.
Substitution: Use of halogenating agents like Br₂ (Bromine) or nitrating agents like HNO₃ (Nitric acid).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield a ketone, while reduction could yield a fully saturated hydrocarbon.
Scientific Research Applications
3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound with a simpler structure.
1-methylindene: A methylated derivative of indene.
2,3-dihydro-1H-inden-1-ol: A hydroxylated derivative of indene.
Uniqueness
3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol: is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other indene derivatives.
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3 |
InChI Key |
HLVNRJLLBUWVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1CCC2(C1C(=C)CCC2O)C |
Origin of Product |
United States |
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